Tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate
Overview
Description
Tert-butyl carbamate, also known as BOC-NH2, is a carbamic acid ester . It’s often used in organic synthesis .
Synthesis Analysis
Tert-butyl carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction with various aryl halides .Molecular Structure Analysis
The molecular formula of tert-butyl carbamate is C5H11NO2 .Chemical Reactions Analysis
Tert-butyl carbamate can react with various aryl halides in a palladium-catalyzed cross-coupling reaction .Physical and Chemical Properties Analysis
Tert-butyl carbamate is a solid at room temperature. It has a melting point of 105-108 °C . It’s soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Structural Characterization
- The structure of related tert-butyl carbamates has been characterized using advanced techniques such as 2D heteronuclear NMR experiments. This kind of structural analysis is crucial for understanding the chemical properties and potential applications of such compounds in scientific research (Aouine et al., 2016).
Synthesis and Process Development
- Process development and pilot-plant synthesis of similar tert-butyl carbamates have been explored, highlighting the potential for large-scale production. These processes are key for making such compounds available for various research and industrial applications (Li et al., 2012).
- Rapid synthesis methods for tert-butyl carbamates have been established, indicating their importance in the preparation of biologically active compounds. Such synthesis techniques are vital for the production of intermediates used in pharmaceutical research (Zhao et al., 2017).
Chemical Transformations and Organic Synthesis
- Tert-butyl carbamates have been used as building blocks in organic synthesis. Their chemical transformations offer valuable pathways for creating a variety of complex molecules, which can have diverse applications in material science and medicinal chemistry (Guinchard et al., 2005).
Catalytic and Redox Activities
- Certain tert-butyl carbamates have been studied for their catalytic activities, such as in the synthesis of galactose oxidase models. These studies contribute to our understanding of enzyme mimics and catalysts in biochemical processes (Arion et al., 2013).
Applications in Chiral Separation
- Tert-butyl phenylcarbamates of cellulose and amylose have been used to create chiral stationary phases for high-performance liquid chromatography (HPLC). This application is significant in the field of analytical chemistry, particularly for the separation of enantiomers in chiral compounds (Li et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)22-13(19)15-11(8-17)12(18)9-4-6-10(7-5-9)16(20)21/h4-7,11-12,17-18H,8H2,1-3H3,(H,15,19)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYVJTCEEOYKHE-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584750 | |
Record name | tert-Butyl [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366487-74-3 | |
Record name | tert-Butyl [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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